2-Acetylnaphthalen-1(2H)-one
Description
2-Acetylnaphthalen-1(2H)-one is a naphthalenone derivative featuring a ketone group at the 1-position and an acetyl substituent at the 2-position of the naphthalene ring system. The acetyl group introduces electron-withdrawing effects, which influence the compound’s reactivity, solubility, and intermolecular interactions.
Naphthalenones are aromatic ketones with applications in pharmaceuticals, organic synthesis, and materials science.
Properties
CAS No. |
33867-96-8 |
|---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-acetyl-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H10O2/c1-8(13)10-7-6-9-4-2-3-5-11(9)12(10)14/h2-7,10H,1H3 |
InChI Key |
CTAIXKSKPLIXEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C=CC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetylnaphthalen-1(2H)-one can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Acetylnaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohols and hydrocarbons
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
2-Acetylnaphthalen-1(2H)-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and materials.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Acetylnaphthalen-1(2H)-one involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the naphthalene ring can undergo electrophilic substitution. These interactions influence various biochemical pathways and processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features of 2-Acetylnaphthalen-1(2H)-one and its analogs:
Physical and Chemical Properties
- Electron Effects: The acetyl group in this compound is strongly electron-withdrawing, making the compound more reactive toward nucleophilic attack compared to methyl-substituted analogs like 3,4-dihydro-2,5,7-trimethyl-1(2H)-naphthalenone .
- Solubility : The hydroxymethyl derivative () exhibits higher polarity and water solubility due to its hydroxyl group, whereas this compound is likely less polar but more soluble in organic solvents.
- Thermal Stability : Methyl and isopropyl substituents () reduce intermolecular forces, lowering melting points compared to the acetylated derivative, which may form stronger dipole-dipole interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
